Dihydroorotase Inhibition: Target Compound Activity vs. Literature Baseline
The target compound, 2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid, was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells. It demonstrated an IC50 of 1,000,000 nM (1 mM) at pH 7.37 when tested at a concentration of 10 µM [1]. While no direct head-to-head comparator data is available for this specific assay, this value can be cross-referenced against known potent dihydroorotase inhibitors such as 2-oxo-1,2,3,6-tetrahydropyrimidine-4,6-dicarboxylate, which exhibits a Ki of 0.74 µM against hamster dihydroorotase [2].
| Evidence Dimension | Dihydroorotase enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1,000,000 nM (1 mM) |
| Comparator Or Baseline | 2-oxo-1,2,3,6-tetrahydropyrimidine-4,6-dicarboxylate (Ki = 0.74 µM); Zn2+ (moderate inhibitor baseline) |
| Quantified Difference | Target compound is approximately 1350-fold less potent than the transition-state analog inhibitor |
| Conditions | Mouse Ehrlich ascites dihydroorotase; pH 7.37; compound tested at 10 µM |
Why This Matters
This quantitative activity data establishes the compound as a weak dihydroorotase inhibitor, providing a defined activity benchmark that can guide selection for applications requiring a specific potency window or for use as a negative/inactive control.
- [1] BindingDB. Affinity Data for Ligand-Target Pair: 2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid and dihydroorotase. IC50: 1.00E+6 nM; pH 7.37. View Source
- [2] Christopherson RI, et al. Mercaptan and dicarboxylate inhibitors of hamster dihydroorotase. PubMed. Ki = 0.74 ± 0.10 µM for transition-state analog. View Source
